![molecular formula C9H8ClN3O B12833758 1-(2-Amino-1H-benzo[d]imidazol-1-yl)-2-chloroethanone CAS No. 344413-06-5](/img/structure/B12833758.png)
1-(2-Amino-1H-benzo[d]imidazol-1-yl)-2-chloroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-1H-benzo[d]imidazol-1-yl)-2-chloroethanone is a compound that features a benzimidazole ring, which is a fused heterocyclic structure containing nitrogen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzimidazole moiety is known for its biological activity and is a core structure in many pharmacologically active compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-1H-benzo[d]imidazol-1-yl)-2-chloroethanone typically involves the reaction of 2-aminobenzimidazole with a chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-Aminobenzimidazole+Chloroacetyl chloride→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Solvents such as dichloromethane or toluene may be used, and the reaction is typically carried out under an inert atmosphere to prevent any side reactions.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Amino-1H-benzo[d]imidazol-1-yl)-2-chloroethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or nitric acid.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Substituted benzimidazole derivatives.
Oxidation: Nitro or nitroso derivatives.
Reduction: Reduced amine derivatives.
Aplicaciones Científicas De Investigación
1-(2-Amino-1H-benzo[d]imidazol-1-yl)-2-chloroethanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antiviral, antibacterial, and anticancer agents.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: It is used in the synthesis of coordination polymers and metal-organic frameworks due to its ability to coordinate with metal ions.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-1H-benzo[d]imidazol-1-yl)-2-chloroethanone depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The benzimidazole ring can interact with various molecular targets, including DNA, proteins, and enzymes, leading to its biological effects.
Comparación Con Compuestos Similares
2-Aminobenzimidazole: A precursor in the synthesis of 1-(2-Amino-1H-benzo[d]imidazol-1-yl)-2-chloroethanone.
Benzimidazole: The parent compound with a wide range of biological activities.
2-Chlorobenzimidazole: A related compound with similar chemical properties.
Uniqueness: this compound is unique due to the presence of both an amino group and a chloro group on the benzimidazole ring. This dual functionality allows for diverse chemical modifications and applications in various fields.
Propiedades
Número CAS |
344413-06-5 |
|---|---|
Fórmula molecular |
C9H8ClN3O |
Peso molecular |
209.63 g/mol |
Nombre IUPAC |
1-(2-aminobenzimidazol-1-yl)-2-chloroethanone |
InChI |
InChI=1S/C9H8ClN3O/c10-5-8(14)13-7-4-2-1-3-6(7)12-9(13)11/h1-4H,5H2,(H2,11,12) |
Clave InChI |
GEZNDBQMHYFKQD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(N2C(=O)CCl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


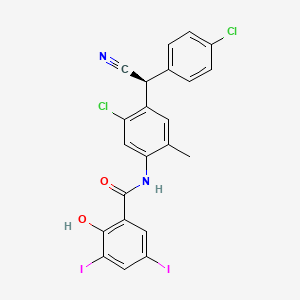



![2-Naphthalenesulfonic acid, 6-amino-5-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-4-hydroxy-](/img/structure/B12833697.png)
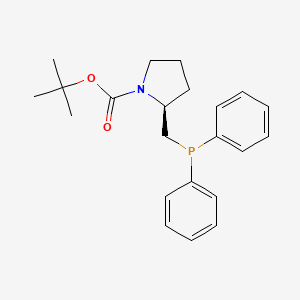
![1-Pentanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-](/img/structure/B12833706.png)
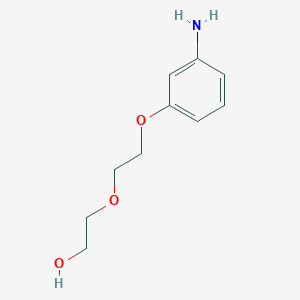
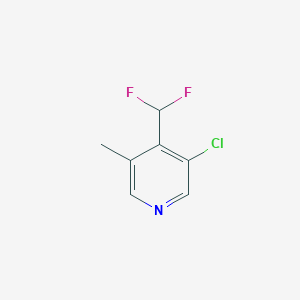
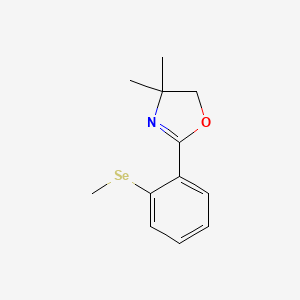
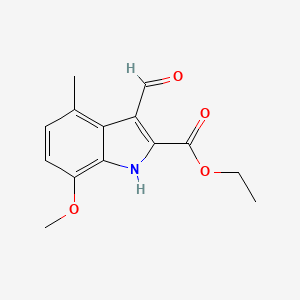
![4-[2,3,4,5,6-pentakis(4-aminophenyl)phenyl]aniline](/img/structure/B12833746.png)

![3-bromo-7-iodo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B12833756.png)
